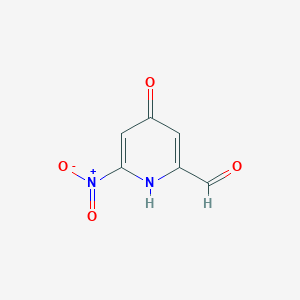
4-Hydroxy-6-nitropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4N2O4 It is a derivative of pyridine, featuring both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitropyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the nitration of 4-hydroxy-2-pyridinecarboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 6-position . The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency . The continuous flow process involves the nitration of pyridine derivatives in a microreactor, followed by subsequent purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 4-Hydroxy-6-nitropyridine-2-carboxylic acid.
Reduction: 4-Hydroxy-6-aminopyridine-2-carbaldehyde.
Substitution: Depending on the nucleophile, products such as 4-alkoxy-6-nitropyridine-2-carbaldehyde or 4-amino-6-nitropyridine-2-carbaldehyde.
Scientific Research Applications
4-Hydroxy-6-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitropyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nitropyridine: Similar structure but lacks the aldehyde group.
6-Nitropyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxy-6-aminopyridine-2-carbaldehyde: Similar structure but has an amino group instead of a nitro group.
Uniqueness
4-Hydroxy-6-nitropyridine-2-carbaldehyde is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an aldehyde functional group
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
6-nitro-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-3-4-1-5(10)2-6(7-4)8(11)12/h1-3H,(H,7,10) |
InChI Key |
GUKRICAYEOZHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


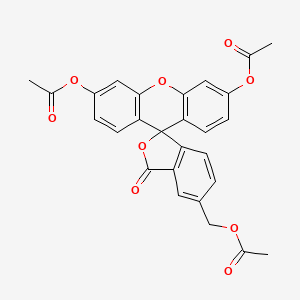

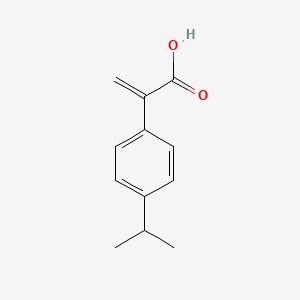
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

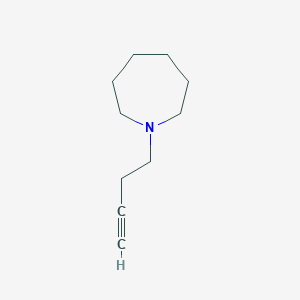
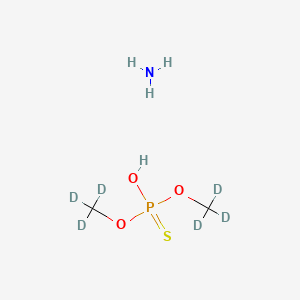
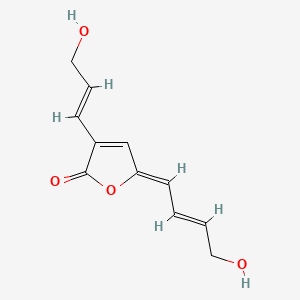
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

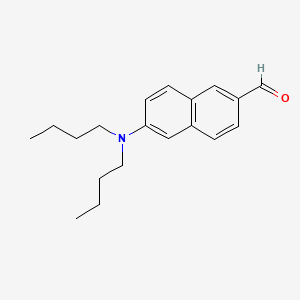

![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
